4-(2-Methoxynaphthalen-1-yl)butan-2-amine
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)butan-2-amine is an organic compound with the molecular formula C15H19NO It features a naphthalene ring substituted with a methoxy group and a butan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxynaphthalene.
Alkylation: The first step involves the alkylation of 2-methoxynaphthalene with a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to introduce the butyl chain.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to form the butan-2-amine moiety.
Industrial Production Methods
Industrial production of 4-(2-Methoxynaphthalen-1-yl)butan-2-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methoxy group or the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of naphthoquinones or imines.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Introduction of various alkyl or acyl groups on the naphthalene ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(2-Methoxynaphthalen-1-yl)butan-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group and the amine moiety play crucial roles in binding to molecular targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxynaphthalen-1-yl)butan-1-amine: Similar structure but with the amine group at a different position.
2-(4-Methoxynaphthalen-1-yl)ethan-1-amine: Shorter alkyl chain.
1-(2-Methoxynaphthalen-1-yl)butan-1-amine: Different stereochemistry.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)butan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)butan-2-amine |
InChI |
InChI=1S/C15H19NO/c1-11(16)7-9-14-13-6-4-3-5-12(13)8-10-15(14)17-2/h3-6,8,10-11H,7,9,16H2,1-2H3 |
InChI Key |
WOUGFORKTMNCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC2=CC=CC=C21)OC)N |
Origin of Product |
United States |
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